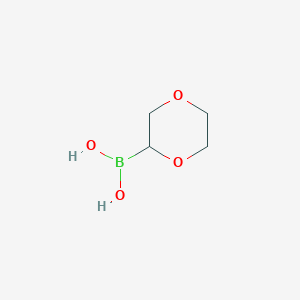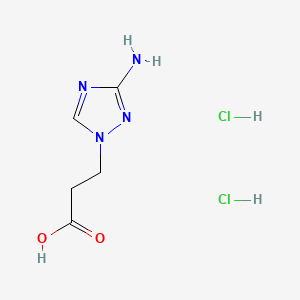
2-(N-Hydroxyamino)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Hydroxyamino)acetamide hydrochloride is a versatile chemical compound widely used in scientific research. Its unique properties make it an invaluable tool for studying molecular interactions and designing innovative solutions.
Métodos De Preparación
The synthesis of 2-(N-Hydroxyamino)acetamide hydrochloride can be carried out through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This process can be performed without solvents at room temperature or with heating. Industrial production methods often involve electrosynthesis, which is a greener and more sustainable approach .
Análisis De Reacciones Químicas
2-(N-Hydroxyamino)acetamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, when heated with dilute hydrochloric acid, it forms acetic acid and ammonium ions . It also reacts with β-dicarbonyls to produce substituted pyrimidines and with acetaldehydes to form substituted imidazoles . Common reagents used in these reactions include dilute acids and β-dicarbonyls .
Aplicaciones Científicas De Investigación
2-(N-Hydroxyamino)acetamide hydrochloride is used in a wide range of scientific research applications. In chemistry, it is employed in the synthesis of biologically active compounds and heterocyclic moieties . In biology and medicine, it is used in drug development and catalysis. Its unique properties make it an invaluable tool for studying molecular interactions and designing innovative solutions.
Mecanismo De Acción
Comparación Con Compuestos Similares
2-(N-Hydroxyamino)acetamide hydrochloride can be compared with other similar compounds such as acetamidine hydrochloride and lidocaine hydrochloride . While acetamidine hydrochloride reacts with β-dicarbonyls to produce substituted pyrimidines , lidocaine hydrochloride is used as a local anesthetic . The unique properties of this compound, such as its ability to regulate the aliphatic amidase operon, set it apart from these similar compounds .
Propiedades
Fórmula molecular |
C2H7ClN2O2 |
|---|---|
Peso molecular |
126.54 g/mol |
Nombre IUPAC |
2-(hydroxyamino)acetamide;hydrochloride |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-2(5)1-4-6;/h4,6H,1H2,(H2,3,5);1H |
Clave InChI |
CLOBQKZSZAGGQR-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)N)NO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)








![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)

![1-{3-methyl-1H,2H,3H-pyrrolo[2,3-c]pyridin-1-yl}-2-(methylamino)propan-1-one dihydrochloride](/img/structure/B13480251.png)

